molecular formula C13H14O2 B3030657 Benzyl 3-methylenecyclobutanecarboxylate CAS No. 939768-58-8

Benzyl 3-methylenecyclobutanecarboxylate

Cat. No. B3030657
M. Wt: 202.25
InChI Key: QZBNTQCNDOLTNQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions and the use of catalysts to facilitate the formation of desired structures. In the case of benzyl 3-methylenecyclobutanecarboxylate, while not directly synthesized in the provided papers, related compounds and methodologies can offer insights into potential synthetic routes. For instance, the synthesis of yttrium benzene dicarboxylates was achieved using hydrothermal methods in the presence of 1,10-phenanthroline, indicating the utility of metal-assisted synthesis and ligand coordination in constructing complex organic frameworks . Similarly, the synthesis of a benzo[1,2: 4,5]dicyclobutene compound involved heating specific diynes and cyclobutenes, suggesting that thermal reactions can be employed to form cyclobutane rings, which are a key feature in benzyl 3-methylenecyclobutanecarboxylate .

Molecular Structure Analysis

The molecular structure of benzyl 3-methylenecyclobutanecarboxylate would likely exhibit strain due to the cyclobutane ring, as seen in related compounds. For example, the generation of cyclobuta(1,2-d)benzyne and its subsequent trapping and dimerization to form a strained benzenoid hydrocarbon demonstrates the reactive nature of strained ring systems . Additionally, the synthesis of tris(benzocyclobutadieno)benzene, which features a bond-fixed cyclohexatriene ring, highlights the possibility of stabilizing strained rings within larger, more complex molecular frameworks .

Chemical Reactions Analysis

The reactivity of benzyl 3-methylenecyclobutanecarboxylate would be influenced by the presence of the cyclobutane ring and the benzyl group. The study of valence isomerization under triplet sensitization in benzene provides an example of how cyclobutane-containing compounds can undergo structural rearrangements, which could be relevant to understanding the reactivity of benzyl 3-methylenecyclobutanecarboxylate . Furthermore, the generation and trapping of cyclobuta(1,2-d)benzyne suggest that cyclobutane rings can be highly reactive intermediates in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl 3-methylenecyclobutanecarboxylate would be influenced by its molecular structure. The luminescent properties of yttrium benzene dicarboxylates, for example, indicate that the arrangement of rings and the presence of certain functional groups can affect the optical properties of a compound . The strained nature of the cyclobutane ring, as seen in the dimerization of cyclobuta(1,2-d)benzyne, would also impact the compound's stability and reactivity . Additionally, the synthesis of heterocyclic compounds via a three-component, one-pot synthesis demonstrates the potential for creating diverse structures with varying physical and chemical properties, which could be applicable to the synthesis and property analysis of benzyl 3-methylenecyclobutanecarboxylate .

properties

IUPAC Name

benzyl 3-methylidenecyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-10-7-12(8-10)13(14)15-9-11-5-3-2-4-6-11/h2-6,12H,1,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBNTQCNDOLTNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00726839
Record name Benzyl 3-methylidenecyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-methylenecyclobutanecarboxylate

CAS RN

939768-58-8
Record name Benzyl 3-methylidenecyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 1,1′-carbonyldiimidazole (1.59 g, 9.81 mmol) in ethyl acetate (5 ml) was added in portions to a solution of the product of Preparation 12 (1 g, 8.9 mmol) in ethyl acetate (5 ml). Gentle effervescence was observed. The mixture was stirred at room temperature for about 1.5 hours, benzyl alcohol (1.11 ml, 10.7 mmol) added and stirring continued overnight. The solution was diluted with diethyl ether (20 ml), washed with water (2×10 ml), dried over magnesium sulphate and evaporated in vacuo to a colourless liquid which was purified by filtering through 10 g SiO2, eluting with dichloromethane, to give the title compound as a colourless oil (1.246 g, 69%).
Quantity
1.59 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
12
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
1.11 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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